molecular formula C12H14N2O3S B4948829 1-(anilinocarbonothioyl)-4-hydroxyproline

1-(anilinocarbonothioyl)-4-hydroxyproline

Cat. No.: B4948829
M. Wt: 266.32 g/mol
InChI Key: SXSUDRGUXPALIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(anilinocarbonothioyl)-4-hydroxyproline, also known as CP4H, is a naturally occurring enzyme that plays a crucial role in collagen synthesis. The enzyme is responsible for catalyzing the hydroxylation of proline residues in collagen, which is essential for the stability and strength of the protein. CP4H has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

1-(anilinocarbonothioyl)-4-hydroxyproline catalyzes the hydroxylation of proline residues in collagen, which is essential for the stability and strength of the protein. The enzyme uses molecular oxygen and alpha-ketoglutarate as cofactors to carry out this reaction. The hydroxylation of proline residues leads to the formation of hydroxyproline, which stabilizes the collagen triple helix structure.
Biochemical and physiological effects:
This compound plays a critical role in collagen synthesis, which is essential for the maintenance of connective tissues in the body. The enzyme has been shown to be involved in wound healing, tissue repair, and bone formation. This compound has also been implicated in various diseases, including cancer, fibrosis, and arthritis, making it an attractive target for drug development.

Advantages and Limitations for Lab Experiments

1-(anilinocarbonothioyl)-4-hydroxyproline has several advantages as a target for drug development. The enzyme is essential for collagen synthesis, which is critical for the maintenance of connective tissues in the body. This compound has also been implicated in various diseases, making it an attractive target for drug development. However, there are also several limitations associated with this compound as a drug target. The enzyme is difficult to purify and characterize, and its activity is highly dependent on the cofactors required for the reaction.

Future Directions

There are several future directions for research on 1-(anilinocarbonothioyl)-4-hydroxyproline. One area of interest is the development of inhibitors of the enzyme for the treatment of diseases such as cancer and fibrosis. Another area of interest is the characterization of the enzyme's structure and mechanism of action, which could lead to a better understanding of its role in collagen synthesis. Additionally, the development of new methods for the synthesis and purification of this compound could facilitate its use in biotechnology applications.

Synthesis Methods

1-(anilinocarbonothioyl)-4-hydroxyproline is typically isolated from natural sources, such as animal tissues or microorganisms. However, recent advances in genetic engineering have made it possible to produce the enzyme in large quantities using recombinant DNA technology. The synthesis of this compound involves the expression of the enzyme gene in a suitable host organism, followed by purification and characterization of the protein.

Scientific Research Applications

1-(anilinocarbonothioyl)-4-hydroxyproline has been extensively studied for its potential applications in medicine and biotechnology. The enzyme has been shown to play a critical role in collagen synthesis, which is essential for wound healing, tissue repair, and bone formation. This compound has also been implicated in various diseases, including cancer, fibrosis, and arthritis, making it an attractive target for drug development.

Properties

IUPAC Name

4-hydroxy-1-(phenylcarbamothioyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-9-6-10(11(16)17)14(7-9)12(18)13-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSUDRGUXPALIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=S)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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